molecular formula C9H9ClO2 B2726894 1-(3-Chloro-5-methoxyphenyl)ethanone CAS No. 214760-34-6

1-(3-Chloro-5-methoxyphenyl)ethanone

Cat. No. B2726894
CAS RN: 214760-34-6
M. Wt: 184.62
InChI Key: APUPUAUXLNOREF-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methoxyphenyl)ethanone, also known as 3-chloro-5-methoxybenzaldehyde, is a versatile organic compound used in a wide range of applications. It is a colorless liquid with a sweet, pleasant odor. It is soluble in alcohols and ethers, but insoluble in water. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Enantiomerically Pure Compounds : A study describes the synthesis of enantiomerically pure diarylethanes starting from a compound similar to 1-(3-Chloro-5-methoxyphenyl)ethanone. This process highlights its use in producing optically pure enantiomers with high purities, essential in medicinal chemistry and stereoselective synthesis (Zhang et al., 2014).

  • Synthesis of Aromatic Hydrazone : Another study reports the synthesis of a compound by reacting 4-methoxyphenyl ethyl ketone (a compound structurally similar to 1-(3-Chloro-5-methoxyphenyl)ethanone) with 4-chlorobenzoyl hydrazine, demonstrating its role in the formation of new chemical entities for potential applications in organic chemistry (Tian, 2011).

  • Crystal Structure Analysis : The crystal structure of a compound derived from 1-(4-methoxyphenyl)ethanone, a related compound, was analyzed, highlighting its application in structural chemistry and material sciences (Rao et al., 2014).

Environmental and Biological Impact Studies

  • Metabolism in Environmental Context : A study explored the metabolic fate of Methoxychlor, a compound structurally similar to 1-(3-Chloro-5-methoxyphenyl)ethanone, in human intestinal bacteria, offering insights into its environmental degradation and potential health impacts (Yim et al., 2008).

  • Reductive Dechlorination : Another research highlights the ability of various environmental bacterial species to dechlorinate Methoxychlor, indicating the role of similar compounds in environmental microbiology and bioremediation efforts (Satsuma & Masuda, 2012).

  • Pesticide Metabolism : A study on Methoxychlor, a pesticide structurally related to 1-(3-Chloro-5-methoxyphenyl)ethanone, evaluated the metabolism of this pesticide by human cytochromes, providing insights into its biotransformation and potential impacts on human health (Hu & Kupfer, 2002).

Advanced Material Synthesis

  • Microwave-Assisted Synthesis : Research into the microwave-assisted synthesis of hydroxyacetophenone derivatives, related to 1-(3-Chloro-5-methoxyphenyl)ethanone, highlights its application in green chemistry and efficient synthesis methods (Soares et al., 2015).

  • Formation of Heterocyclic Compounds : The use of 1-(2,4-dihydroxyphenyl)ethanone, a compound related to 1-(3-Chloro-5-methoxyphenyl)ethanone, in forming heterocyclic compounds illustrates its utility in the synthesis of complex organic molecules (Moskvina et al., 2015).

properties

IUPAC Name

1-(3-chloro-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPUAUXLNOREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-methoxyphenyl)ethanone

CAS RN

214760-34-6
Record name 3'-Chloro-5'-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Chloro-5-methoxybenzoic acid (3 g) was reacted analogously to O3.043/O2.043 with thionyl chloride (23.3 ml) and N,O-dimethylhydroxylamine hydrochloride (1.57 g) and methylmagnesium bromide (8.91 ml). 2.42 g were obtained.
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8.91 mL
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Synthesis routes and methods II

Procedure details

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